molecular formula C11H20N2O2 B3093934 tert-Butyl [3,3'-biazetidine]-1-carboxylate CAS No. 1251018-87-7

tert-Butyl [3,3'-biazetidine]-1-carboxylate

Cat. No. B3093934
CAS RN: 1251018-87-7
M. Wt: 212.29
InChI Key: KLVNTVBRODLLFI-UHFFFAOYSA-N
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Description

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . It is a colorless, flammable liquid . It is sparingly soluble in water, with a tendency to undergo hydrolysis to the corresponding tert-butyl alcohol .


Synthesis Analysis

The process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate by using glycine as raw material has been reported . The process employs glycine and ethyl tert-butyl ester to synthesize tert-butyl glycinate under catalysis of acid .


Molecular Structure Analysis

The tert-butyl group is the simplest tertiary alcohol, with a formula of (CH3)3COH . Its isomers are 1-butanol, isobutanol, and butan-2-ol .


Chemical Reactions Analysis

Organic peroxides, such as hydrogen peroxide, cumene hydroperoxide (CHP), and tert-butyl hydroperoxide ((CH3)3COOH) (so-called TBHP), are extremely sensitive to thermal sources and are incompatible with impurities . The thermal decomposition of organic peroxides (OPs) makes progress because of their unstable peroxy bonds (–O–O–), which is a weak bond and could be broken readily, leading to a thermal explosion or runaway reaction, if the reaction is out of control .


Physical And Chemical Properties Analysis

Tert-Butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether .

Safety and Hazards

Tert-Butyl alcohol is highly flammable and causes serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may also cause drowsiness or dizziness .

Future Directions

The tert-butyl group is a potential functional group in strategic synthetic planning for complex molecular architectures . Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .

properties

IUPAC Name

tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVNTVBRODLLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [3,3'-biazetidine]-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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